N-(2-Nitrobenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide

Description

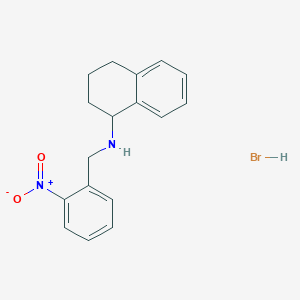

N-(2-Nitrobenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide is a synthetic organic compound featuring a tetrahydronaphthalene (tetralin) backbone substituted with a 2-nitrobenzyl group at the amine position, forming a hydrobromide salt. Its molecular formula is C₁₇H₁₈N₂O₂·HBr, with a molar mass of 363.25 g/mol (calculated from base compound data in and hydrobromide addition). The compound is structurally characterized by:

- A partially saturated naphthalene ring (tetralin) providing rigidity.

- A hydrobromide salt enhancing solubility and stability for research applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-[(2-nitrophenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2.BrH/c20-19(21)17-11-4-2-7-14(17)12-18-16-10-5-8-13-6-1-3-9-15(13)16;/h1-4,6-7,9,11,16,18H,5,8,10,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCRCRXICOVPIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)NCC3=CC=CC=C3[N+](=O)[O-].Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609399-98-5 | |

| Record name | 1-Naphthalenamine, 1,2,3,4-tetrahydro-N-[(2-nitrophenyl)methyl]-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609399-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Nitrobenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide typically involves the following steps:

Nitration of Benzyl Compounds: The initial step involves the nitration of benzyl compounds to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

Formation of Tetrahydronaphthalenamine: The next step involves the formation of the tetrahydronaphthalenamine structure through cyclization reactions.

Hydrobromide Salt Formation: Finally, the hydrobromide salt is formed by reacting the amine with hydrobromic acid.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine group using reducing agents.

Substitution: The benzyl group can participate in substitution reactions, where the nitro group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are commonly used.

Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry:

- Used as a precursor in the synthesis of more complex organic molecules.

- Employed in studies involving photochemical reactions due to its nitrobenzyl group.

Biology:

- Investigated for its potential use in photolabile protecting groups in biochemical studies.

- Studied for its interactions with biological molecules and potential as a biochemical probe.

Medicine:

- Explored for its potential therapeutic applications, particularly in drug development.

- Investigated for its ability to interact with specific molecular targets in the body.

Industry:

- Utilized in the production of specialty chemicals and intermediates.

- Employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Nitrobenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide involves its interaction with molecular targets through its functional groups. The nitrobenzyl group can undergo photochemical reactions, leading to the release of active intermediates. These intermediates can then interact with biological molecules, affecting various pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Tetrahydronaphthalenamine Derivatives

Key Comparative Insights:

Substituent Effects on Physicochemical Properties :

- Bulky hydrophobic groups (e.g., cyclohexyl in 5l ) favor crystalline forms with higher melting points (137–139°C), while aromatic substituents (e.g., biphenyl in 5n ) result in oily products .

- Electron-withdrawing groups (e.g., nitro in the target compound) may reduce solubility compared to electron-donating groups (e.g., methoxy in N-(2,5-dimethoxybenzyl) derivatives) .

Biological Activity: Piperazine-containing derivatives (e.g., 43) exhibit potent 5-HT₇ receptor agonism (Ki < 1 nM), highlighting the role of heterocyclic moieties in receptor targeting .

Synthetic Accessibility :

Biological Activity

N-(2-Nitrobenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide (CAS Number: 355383-24-3) is a compound of interest due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular details:

- Molecular Formula : C17H18N2O2

- Molecular Weight : 282.337 g/mol

- Density : 1.21 g/cm³

- Boiling Point : 438.1°C at 760 mmHg

- Flash Point : 218.7°C

The structure includes a nitrobenzyl group attached to a tetrahydronaphthalenamine framework, which is significant for its biological interactions and reactivity .

This compound acts primarily through photochemical reactions. The nitrobenzyl moiety serves as a photoremovable protecting group. Upon irradiation, it undergoes an intramolecular 1,5-H shift to yield aci-nitro protomers as primary photoproducts. This reaction can lead to further transformations into benzisoxazolidine intermediates or nitroso hydrates, which are crucial for its biochemical pathways .

Antimicrobial Properties

Recent studies have indicated that tetrahydronaphthalene derivatives exhibit antimicrobial activity against Mycobacterium tuberculosis (M.tb). Specifically, compounds similar to N-(2-Nitrobenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine have shown effectiveness as ATP synthase inhibitors. This mechanism is particularly relevant in the context of drug-resistant tuberculosis .

Structure-Activity Relationships (SAR)

The SAR studies on tetrahydronaphthalene amides reveal that modifications in the substituents can significantly influence their potency and selectivity against M.tb. For instance:

- Substituent Positioning : The position of the nitro group on the benzyl moiety affects the compound's lipophilicity and interaction with target enzymes.

- Hydrophobicity : Compounds with reduced lipophilic properties showed improved pharmacokinetic profiles compared to traditional drugs like bedaquiline .

Case Studies

-

In vitro Studies on M.tb :

A study demonstrated that certain THNA analogues exhibited potent inhibitory effects on M.tb growth in culture with MIC values less than 1 μg/mL. These results suggest a promising avenue for developing new anti-TB agents based on this scaffold . -

Photochemical Applications :

The ability of this compound to release protected agents upon irradiation has been exploited in various biochemical studies. This property makes it a valuable tool in photochemistry and drug delivery systems .

Q & A

Q. What are the recommended synthetic routes for N-(2-nitrobenzyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrobromide, and how do reaction conditions influence yield?

A nucleophilic substitution reaction between 2-nitrobenzyl bromide and 1,2,3,4-tetrahydronaphthalen-1-amine is the primary route. The reaction is typically conducted in a polar aprotic solvent (e.g., DMF or acetonitrile) with a base (e.g., KCO or EtN) to deprotonate the amine and drive the reaction . Elevated temperatures (60–80°C) improve yields, but prolonged heating may lead to nitro group reduction. Purification via recrystallization (using ethanol/water) or column chromatography (silica gel, CHCl:MeOH 9:1) is critical to isolate the hydrobromide salt .

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

The hydrobromide salt enhances aqueous solubility compared to the free base. For stability:

- Store lyophilized at –20°C in inert atmospheres to prevent nitro group degradation.

- Use phosphate-buffered saline (PBS, pH 7.4) for dissolution, avoiding strong acids/bases that may hydrolyze the amine.

- Assess stability via HPLC-UV at 254 nm over 24–72 hours under assay conditions .

Q. What spectroscopic and chromatographic methods are used to characterize this compound?

- NMR : H and C NMR confirm the tetrahydronaphthalene backbone (δ 1.5–2.8 ppm for cyclohexyl protons) and nitrobenzyl substitution (δ 7.5–8.2 ppm for aromatic protons) .

- HRMS : Exact mass (CHNOBr) calculated for [M+H]: 377.0421; deviations >5 ppm suggest impurities .

- HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) gradient; retention time ~12–14 minutes .

Advanced Research Questions

Q. What strategies are effective for functionalizing the nitro group in this compound?

The nitro group can be:

- Reduced to an amine using H/Pd-C or SnCl/HCl to generate a primary amine for further coupling (e.g., amidation).

- Converted to a hydroxylamine via partial reduction (Zn/NHCl) for radical scavenging studies.

- Electrophilic aromatic substitution at the benzene ring (e.g., bromination) after nitro reduction .

Q. How does the nitrobenzyl group influence receptor binding compared to methoxy or halogenated analogs?

The electron-withdrawing nitro group reduces electron density on the benzyl ring, potentially altering π-π stacking or hydrogen bonding with targets like serotonin/dopamine receptors. Compare binding affinities (K) via competitive radioligand assays (e.g., H-ketanserin for 5-HT receptors) . Molecular docking (AutoDock Vina) can predict interactions with receptor active sites .

Q. How should researchers address contradictions in reported biological activity across studies?

Discrepancies may arise from:

- Enantiomeric impurities : Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiopurity, as stereochemistry affects receptor binding .

- Salt form differences : Free base vs. hydrobromide salts alter solubility and bioavailability. Standardize salt forms in assays .

- Cellular model variability : Use isogenic cell lines and normalize data to internal controls (e.g., β-actin) .

Q. What in vitro and in vivo models are suitable for assessing its antineoplastic potential?

- In vitro : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC determination. Include controls for nitroreductase activity, which may activate prodrugs .

- In vivo : Xenograft models (e.g., nude mice with HT-29 tumors) using doses 10–50 mg/kg (IP or oral). Monitor toxicity via liver/kidney function tests .

Q. What computational tools can predict its metabolic stability and degradation pathways?

- Metabolism : Use Schrödinger’s ADMET Predictor or SwissADME to identify cytochrome P450 oxidation sites (e.g., benzylic carbon).

- Degradation : Forced degradation studies (heat, light, pH extremes) with LC-MS/MS to detect hydrobromide dissociation or nitro group reduction .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

- Replace the nitro group with CF (electron-withdrawing) or OCH (electron-donating) to modulate receptor affinity.

- Modify the tetrahydronaphthalene ring with halogens (e.g., 7-Br) to enhance lipophilicity and blood-brain barrier penetration .

Methodological Best Practices

Q. How should researchers handle discrepancies in synthetic yields between batches?

- Optimize stoichiometry (1.2:1 amine:2-nitrobenzyl bromide ratio).

- Monitor reaction progress via TLC (R ~0.4 in ethyl acetate/hexanes 1:1).

- Use inert atmospheres (N) to prevent amine oxidation .

Q. What safety protocols are essential when handling this compound?

Q. How can researchers validate analytical method accuracy for this compound?

Q. Notes

- Avoid commercial sources like BenchChem; prioritize peer-reviewed synthesis protocols .

- Structural analogs (e.g., methoxy or halogenated derivatives) provide SAR insights but require careful comparison .

- Always verify enantiopurity for biological studies to prevent skewed results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.